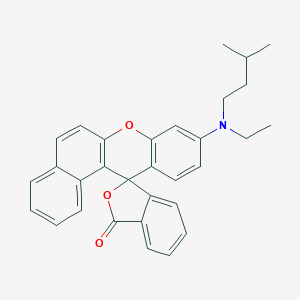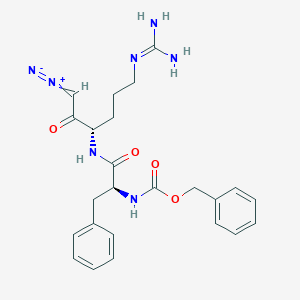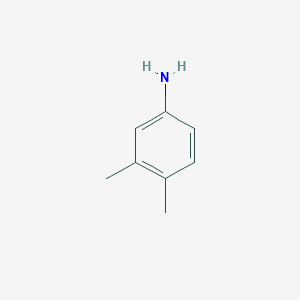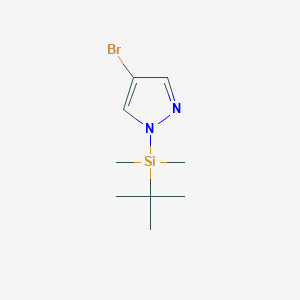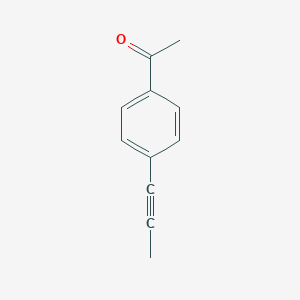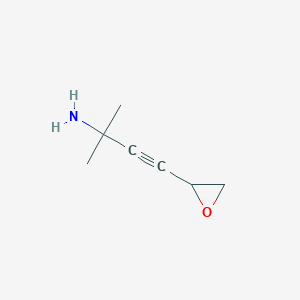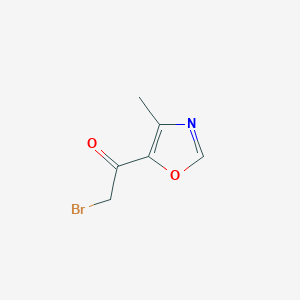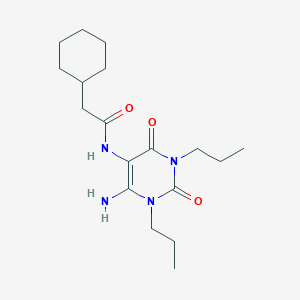
(1R,3S)-3-氨基环戊烷羧酸
描述
(1R,3S)-3-氨基环戊烷羧酸是一种具有独特环戊烷环结构的手性氨基酸衍生物。
科学研究应用
(1R,3S)-3-氨基环戊烷羧酸在科学研究中具有广泛的应用:
化学: 它被用作合成复杂有机分子的砌块,以及非对称合成中的手性助剂。
生物学: 该化合物因其在酶抑制中的潜在作用以及作为生物化学测定中的配体而被研究。
医学: 研究探讨了它作为治疗各种疾病的潜在治疗剂,包括其在药物开发中的应用。
工业: 它用于生产精细化学品和制药产品
作用机制
(1R,3S)-3-氨基环戊烷羧酸的作用机制涉及其与特定分子靶标(如酶或受体)的相互作用。该化合物可以作为抑制剂或激活剂,具体取决于靶标及其使用环境。 所涉及的途径可能包括结合活性位点或改变靶蛋白的构象 .
准备方法
合成路线和反应条件
(1R,3S)-3-氨基环戊烷羧酸的制备通常涉及使用手性催化剂和特定的反应条件,以确保所需的立体化学。一种常见的方法包括还原前体化合物(例如环戊酮衍生物),然后进行胺化和羧化步骤。 使用手性助剂或催化剂,如脂肪酶或碳载钯,可以帮助实现高光学纯度和产率 .
工业生产方法
(1R,3S)-3-氨基环戊烷羧酸的工业生产可能涉及类似的合成路线,但在更大规模上。 该工艺通常包括用于纯化和结晶的步骤,以确保化合物满足研究和商业用途所需的规格 .
化学反应分析
反应类型
(1R,3S)-3-氨基环戊烷羧酸可以进行各种化学反应,包括:
氧化: 该化合物可以氧化形成相应的酮或羧酸。
还原: 还原反应可以将该化合物转化为不同的胺衍生物。
常用试剂和条件
这些反应中常用的试剂包括氧化剂如高锰酸钾、还原剂如硼氢化钠以及用于取代反应的各种酸和碱。 反应条件(如温度和溶剂)经过优化以获得所需的产物 .
主要产物
这些反应形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化可以生成羧酸,而还原可以生成不同的胺衍生物 .
相似化合物的比较
类似化合物
(1R,3S)-樟脑酸: 另一种具有环戊烷环结构的手性化合物,用于超分子化学.
(1R,3S)-3-甲氧羰基环己烷-1-羧酸: 一种具有类似环结构但不同官能团的类似化合物.
独特性
(1R,3S)-3-氨基环戊烷羧酸的独特之处在于其特定的立体化学和官能团,赋予了其独特的化学和生物学性质。 它作为手性砌块的能力及其潜在的治疗应用使其与其他类似化合物区分开来 .
属性
IUPAC Name |
(1R,3S)-3-aminocyclopentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c7-5-2-1-4(3-5)6(8)9/h4-5H,1-3,7H2,(H,8,9)/t4-,5+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLLSSTJTARJLHK-UHNVWZDZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@@H]1C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49805-32-5, 71830-08-5 | |
| Record name | rel-(1R,3S)-3-Aminocyclopentanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=49805-32-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1R,3S)-3-Aminocyclopentanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71830-08-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of (1R,3S)-3-Aminocyclopentanecarboxylic acid in relation to the antibiotic amidinomycin?
A: (1R,3S)-3-Aminocyclopentanecarboxylic acid is a key structural component of the antibiotic amidinomycin. Research has determined that the amino acid degradation product of amidinomycin corresponds to cis-(1R,3S)-3-aminocyclopentanecarboxylic acid. [] This structural insight clarifies that amidinomycin is (1R,3S)-N-(2'-amidinoethyl)-3-aminocyclopentane-1-carboxamide. []
Q2: How does the stereochemistry of 3-aminocyclopentanecarboxylic acid affect its binding to DNA in the context of polyamide design?
A: Studies using surface plasmon resonance (SPR) and molecular simulations demonstrate that the stereochemistry of 3-aminocyclopentanecarboxylic acid significantly influences the binding affinity and selectivity of polyamides to DNA. Specifically, incorporating (1R,3R)-3-aminocyclopentanecarboxylic acid as a subunit in polyamides resulted in a 15-fold binding preference for the DNA sequence 5′-TGCTCAT-3′ over 5′-TGCACAT-3′. [] This selectivity arises from the ability of the (1R,3R) isomer to optimally fit within the DNA minor groove and favorably interact with the target sequence. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


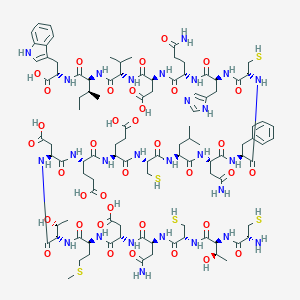
![6-Methoxybenzo[d]thiazole-2-carbaldehyde](/img/structure/B50793.png)
